N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a benzothiazole moiety, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target molecules, leading to therapeutic effects such as the inhibition of bacterial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide include:
Benzothiazole derivatives: Compounds with similar benzothiazole moieties, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Thiazole derivatives: Compounds with thiazole rings, such as 2-aminothiazole and 2-mercaptothiazole.
Pyridine derivatives: Compounds with pyridine rings, such as 4-aminopyridine and 4-hydroxypyridine.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H12N4OS2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H12N4OS2/c1-10-14(24-16(19-10)11-6-8-18-9-7-11)15(22)21-17-20-12-4-2-3-5-13(12)23-17/h2-9H,1H3,(H,20,21,22) |
InChI Key |
ZBJHCFOKJHPMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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